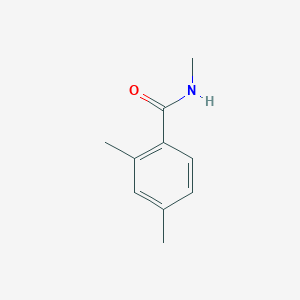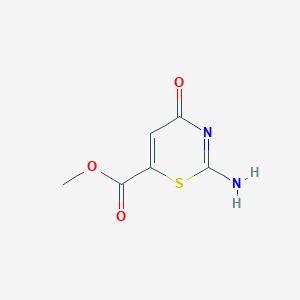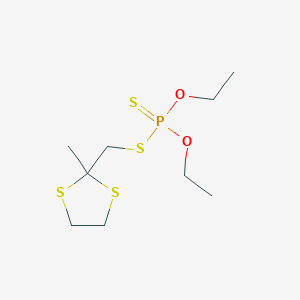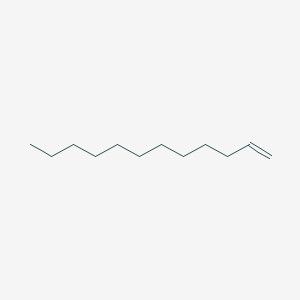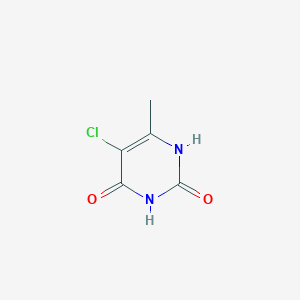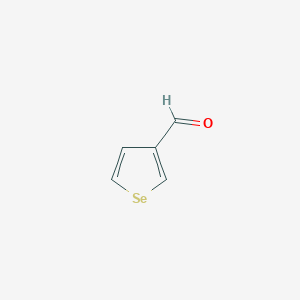
3-Selenophenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Selenophenecarboxaldehyde is an organic compound that contains a selenophene ring and an aldehyde functional group. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Selenophenecarboxaldehyde is not well understood. However, it is believed to act as a nucleophile due to the presence of the selenophene ring, which has a high electron density. This property allows it to react with electrophiles, resulting in the formation of new organic compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-Selenophenecarboxaldehyde. However, studies have shown that it has potential antioxidant properties due to the presence of the selenophene ring, which has been shown to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Selenophenecarboxaldehyde in lab experiments is its unique structural features, which make it a versatile building block for the synthesis of complex organic compounds. Additionally, it has potential applications in materials science and optoelectronics. However, one of the limitations of using 3-Selenophenecarboxaldehyde is its relatively low stability, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of 3-Selenophenecarboxaldehyde. One potential area of research is the development of new synthetic methods for the production of 3-Selenophenecarboxaldehyde and related compounds. Additionally, there is potential for the use of 3-Selenophenecarboxaldehyde in the development of new materials with applications in optoelectronics and photovoltaic devices. Further research is also needed to fully understand the mechanism of action and potential biochemical and physiological effects of 3-Selenophenecarboxaldehyde.
Conclusion:
In conclusion, 3-Selenophenecarboxaldehyde is an organic compound with unique structural features that make it a versatile building block for the synthesis of complex organic compounds. It has potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential applications of 3-Selenophenecarboxaldehyde.
Méthodes De Synthèse
The synthesis of 3-Selenophenecarboxaldehyde involves the reaction of 2-selenophenyl lithium with chloral hydrate in the presence of a catalyst such as copper(II) chloride. This reaction results in the formation of 3-Selenophenecarboxaldehyde as a yellow solid with a melting point of 54-56°C.
Applications De Recherche Scientifique
3-Selenophenecarboxaldehyde has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of complex organic compounds due to its unique structural features. Additionally, it has been used as a precursor for the synthesis of selenophene-containing polymers and materials with potential applications in optoelectronics and photovoltaic devices.
Propriétés
Numéro CAS |
18168-59-7 |
|---|---|
Nom du produit |
3-Selenophenecarboxaldehyde |
Formule moléculaire |
C5H4OSe |
Poids moléculaire |
159.06 g/mol |
Nom IUPAC |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
Clé InChI |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
SMILES canonique |
C1=C[Se]C=C1C=O |
Synonymes |
3-Selenophenecarboxaldehyde (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



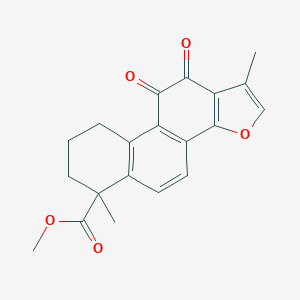
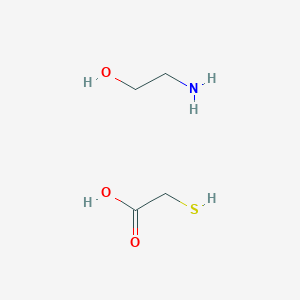
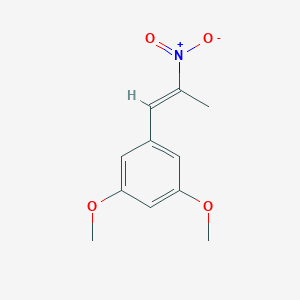
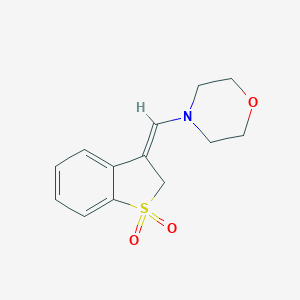
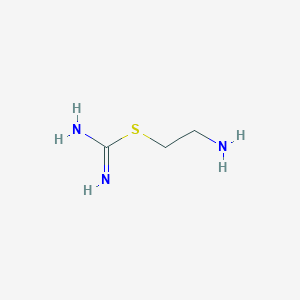
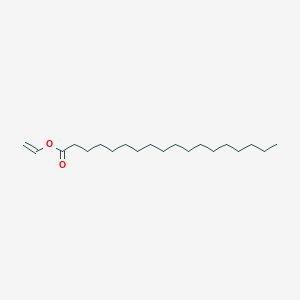
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
